molecular formula C7H4F3NO3 B12363384 6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid

6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid

Katalognummer: B12363384
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: YOPGINXJGDPYFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H3F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with an oxidizing agent to introduce the oxo group at the 6-position. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(trifluoromethyl)pyridine-3-carboxylic acid
  • 6-hydroxy-4-(trifluoromethyl)nicotinic acid
  • 3-pyridinecarboxylic acid derivatives

Uniqueness

6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid is unique due to the presence of both an oxo group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4F3NO3

Molekulargewicht

207.11 g/mol

IUPAC-Name

6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-3H,(H,13,14)

InChI-Schlüssel

YOPGINXJGDPYFP-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)C=C(C1C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.